molecular formula C11H9BrFNO3 B6350245 3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326814-83-8

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350245
CAS No.: 1326814-83-8
M. Wt: 302.10 g/mol
InChI Key: QYANCOVURORQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound characterized by its bromo and fluoro substituents on the phenyl ring, as well as a methyl group on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the phenyl ring with bromo and fluoro substituents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenyl compound in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: Applications in materials science and the development of new chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(4-Bromo-2-fluorophenyl)propionic acid

  • 4-Bromo-2-fluorobiphenyl

  • 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester

Biological Activity

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Bromo and Fluoro Substituents : These halogen atoms can enhance biological activity through various mechanisms, such as increasing lipophilicity and altering receptor interactions.
  • Oxazole Ring : Known for its role in various biological activities, the oxazole moiety may contribute to the compound's pharmacological properties.

Molecular Formula : C₁₁H₉BrFNO₃
Molecular Weight : 302.10 g/mol .

Biological Activities

Research indicates that compounds with oxazole and related structures exhibit a wide range of biological activities, including:

Anticancer Activity

Studies have shown that oxazole derivatives can possess significant anticancer properties. For instance:

  • A related compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells, with IC₅₀ values indicating effective inhibition of cell viability .
  • The presence of halogens like bromine and fluorine has been linked to enhanced anticancer efficacy due to their ability to modulate electronic properties and interactions with biological targets .

Antimicrobial Activity

The oxazole derivatives have also been reported to exhibit antimicrobial properties. For example:

  • Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Analgesic Effects

Some studies suggest potential anti-inflammatory effects due to the modulation of inflammatory pathways. Compounds with similar structures have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory response .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially inhibiting their activity. For instance, inhibition of histone deacetylases (HDACs) has been noted in related compounds.
  • Receptor Modulation : The presence of halogen substituents may enhance binding affinity to specific receptors involved in cancer progression and inflammation.
  • Cell Cycle Interference : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

Several studies highlight the biological efficacy of similar compounds:

StudyCompoundBiological ActivityFindings
1,3-Oxazole DerivativeAnticancerIC₅₀ values < 100 µM against multiple cancer cell lines
Thiazole DerivativesAntimicrobialEffective against E. coli and S. aureus
Fluorinated CompoundsAnti-inflammatorySignificant inhibition of COX enzymes

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYANCOVURORQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.